molecular formula C8H11ClF2N2O3S B3003489 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856092-72-2

1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3003489
CAS No.: 1856092-72-2
M. Wt: 288.69
InChI Key: TWBWKWSUYVQFMT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group, an isopropoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and enzymes by forming sulfonamide linkages. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O3S/c1-5(2)16-4-6-7(17(9,14)15)3-13(12-6)8(10)11/h3,5,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBWKWSUYVQFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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